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Compound of Interest

Compound Name: Amino-PEG10-acid

Cat. No.: B1458906

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG10-acid, a heterobifunctional
linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation. We
will delve into its chemical structure, properties, and its application in advanced therapeutic
modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras
(PROTACS).

Core Concepts: Structure and Properties

Amino-PEG10-acid is a monodisperse polyethylene glycol (PEG) derivative featuring a
primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated
by a 10-unit ethylene glycol chain. This defined structure provides a precise spacer length,
which is crucial for optimizing the efficacy of the final conjugate.[1] The PEG backbone imparts
significant hydrophilicity, enhancing the solubility and reducing the aggregation of conjugated
molecules, which is particularly beneficial when working with hydrophobic drugs or proteins.[2]

[3]
Chemical Structure:
H2N-(CH2CH20)10-CH2CH2COOH

IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid[1]
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Physicochemical Data

The key quantitative properties of Amino-PEG10-acid are summarized in the table below. Data
is aggregated from various chemical suppliers.

Property Value References
Chemical Formula C23H47NO12 [1]
Molecular Weight ~529.62 g/mol
2170987-85-4, 196936-04-6
CAS Number
(HCl salt)
Purity >95% - >98%
Appearance White solid
- Soluble in Methanol, DMF,
Solubility
DMSO
Short term: 0 - 4°C; Long term:
Storage

-20°C

Applications in Bioconjugation

The dual functionality of Amino-PEG10-acid makes it a versatile tool for covalently linking two
different molecules. The amine group can react with activated esters (like NHS esters) or
carboxylic acids, while the terminal carboxylic acid can be activated to react with primary
amines. This linker is frequently employed in the synthesis of complex biomolecules, including:

e Antibody-Drug Conjugates (ADCSs): By linking a potent cytotoxic drug to a monoclonal
antibody, ADCs can selectively deliver therapy to target cells. PEG linkers enhance the
solubility and pharmacokinetic profile of the ADC.

e PROTACSs: These molecules induce the degradation of specific target proteins by bringing
them into proximity with an E3 ubiquitin ligase. The linker's length and flexibility are critical
for the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3
Ligase).
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o Peptide Modification and Synthesis: PEGylation of peptides can improve their solubility and

bioavailability.

» Surface Modification: The linker can be used to functionalize surfaces of nanoparticles or
beads to reduce non-specific protein binding and attach affinity ligands.

Logical and Experimental Workflows
General Mechanism of a PROTAC

Amino-PEG10-acid does not participate in signaling pathways directly. Instead, it serves as
the crucial linker in molecules like PROTACSs that modulate these pathways by inducing protein
degradation. The diagram below illustrates the catalytic mechanism of a PROTAC.
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Caption: General catalytic cycle of a PROTAC molecule.

Experimental Workflow: Synthesis of a
Heterobifunctional Conjugate

The following diagram outlines a typical experimental workflow for synthesizing a molecule
where two components, Molecule A and Molecule B, are joined using Amino-PEG10-acid as a

linker.
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Workflow for Conjugation using Amino-PEG10-Acid
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(with -COOH group)

Step 1: Activate -COOH on Molecule A Amino-PEG10-Acid
(e.g., HATU, DIPEA in DMF) (H2N-PEG10-COOH)

Step 2: Amide Bond Formation
Couple activated Molecule A to Linker's -NH2 group

Intermediate Conjugate
(A-PEG10-COOH)

Step 3: Activate -COOH on Intermediate Molecule B
(e.g., EDC, NHS in MES buffer) (with -NH2 group)

Step 4: Amide Bond Formation
Couple activated Intermediate to Molecule B

Final Conjugate
(A-Linker-B)

Step 5: Purification
(e.g., HPLC, Column Chromatography)
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Caption: Two-step synthesis of a conjugate using Amino-PEG10-acid.
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Experimental Protocols

Below are representative protocols for the two key reactions involving the functional groups of
Amino-PEG10-acid. These are generalized procedures and may require optimization for
specific substrates.

Protocol 1: Coupling the Amine Terminus of the Linker

This protocol describes the reaction of the primary amine on Amino-PEG10-acid with a
molecule containing a carboxylic acid (Component A-COOH). This is a common first step in
PROTAC synthesis.

Reagents and Materials:

e Component A-COOH (1.0 eq)

e Amino-PEG10-Boc (if protection of the other end is needed) or Amino-PEG10-Acid (1.1 eq)
o HATU (1.2 eq) or other peptide coupling agent

« DIPEA (3.0 eq)

e Anhydrous DMF

» Nitrogen atmosphere

e Standard glassware for organic synthesis

Procedure:

Under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

e Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the
carboxylic acid.

e Add the Amino-PEG10-acid (or its protected form) to the reaction mixture.

 Stir the reaction at room temperature. The reaction time can range from a few hours to
overnight (typically 12-24 hours).
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e Monitor the reaction progress by LC-MS or TLC.

e Upon completion, perform an appropriate workup. This may involve diluting the reaction with
a solvent like ethyl acetate and washing with aqueous solutions (e.g., 5% LICl, saturated
NaHCOs, brine) to remove excess reagents and DMF.

e Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography or preparative HPLC to yield the
desired conjugate.

Protocol 2: Coupling the Carboxylic Acid Terminus of
the Linker

This protocol details the activation of the carboxylic acid on the PEG linker and its subsequent
reaction with an amine-containing molecule. This is often performed after the first component
has been attached to the linker's amine terminus.

Reagents and Materials:

Intermediate Conjugate with a terminal -COOH (e.g., A-PEG10-COOH) (1.0 eq)

EDC (1.2 - 2.0 eq)

N-Hydroxysuccinimide (NHS) or sulfo-NHS (1.2 - 2.0 eq)

Amine-containing molecule (R-NH2) (1.5 eq)

Appropriate buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for coupling)
or anhydrous solvent (DMF, DCM).

Procedure:
o Equilibrate all reagents to room temperature before use.

» Dissolve the carboxylic acid-terminated intermediate in the activation buffer (e.g., 0.5 M
MES, pH 5.5) or an anhydrous solvent like DMF.
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Add EDC to the solution and stir for 10 minutes.

Add NHS to the reaction mixture. Allow the activation to proceed for 15-60 minutes at room
temperature.

Introduce the amine-containing molecule (R-NHz), which may be dissolved in a coupling
buffer (e.g., PBS, pH 7.2-7.5) to facilitate the reaction.

Let the reaction stir for 2 to 12 hours at room temperature.
Monitor reaction progress by LC-MS or TLC.

Quench the reaction if necessary. Unreacted NHS esters can be hydrolyzed by adding
hydroxylamine or another primary amine like Tris or glycine.

Purify the final product using standard techniques such as preparative HPLC or column
chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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